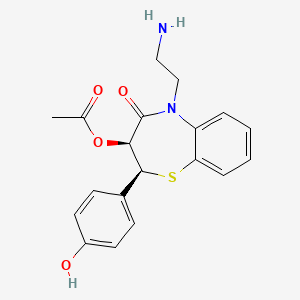

Impureté A de la desloratadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desloratadine Impurity A, also known as 11-Fluoro Dihydrodesloratadine, is a chemical compound related to desloratadine, a tricyclic non-sedative type H1-antihistamine. Desloratadine is an active metabolite of loratadine and is used to treat allergies and congestion. Desloratadine Impurity A is one of the impurities that can be found during the synthesis or degradation of desloratadine .

Applications De Recherche Scientifique

Desloratadine Impurity A has several scientific research applications:

Chemistry: It is used to study the stability and degradation pathways of desloratadine. Researchers use it to develop and validate analytical methods for detecting impurities in pharmaceutical formulations.

Biology: It helps in understanding the metabolic pathways of desloratadine and its interaction with biological systems.

Medicine: It is used in toxicological studies to assess the safety and efficacy of desloratadine.

Industry: It is important in quality control processes to ensure the purity and safety of desloratadine-containing products

Mécanisme D'action

Target of Action

Desloratadine Impurity A, also known as Desloratadine, is a potent and selective peripheral H1 receptor antagonist . The primary targets of Desloratadine are the histamine H1-receptors, which are widely distributed across immune cell subtypes .

Mode of Action

Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . It selectively blocks peripheral histamine H1-receptors because the substance is excluded from entry to the central nervous system . This interaction with its targets results in the inhibition of the biological effects of histamine, leading to relief from allergic symptoms .

Biochemical Pathways

Desloratadine’s action on the H1-receptors inhibits the effects of histamine, a key mediator in allergic reactions. Histamine participates in intricate bidirectional messaging between cytokines and inflammatory cells or their precursors, facilitates migration of cells to inflammatory sites, stimulates lymphocyte activity, and modulates aspects of eosinophil, neutrophil, and mast cell behavior . By blocking the H1-receptors, Desloratadine disrupts these processes, thereby alleviating the manifestations of the allergic reaction .

Pharmacokinetics

Desloratadine exhibits predictable pharmacokinetics when administered with food and common medications . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug of Desloratadine, but much lower with Desloratadine itself .

Result of Action

The molecular and cellular effects of Desloratadine’s action include the inhibition of histamine-induced expression of P-selectin, which is implicated in the adhesion and migration of neutrophils and eosinophils . It also leads to decreased production of interleukin (IL)-6, IL-8, and IL-8 mRNA . These effects result in the reduction of allergic inflammation and immune modulation .

Analyse Biochimique

Biochemical Properties

Desloratadine Impurity A interacts with the H1 receptor, similar to Desloratadine . It inhibits histamine-induced Ca2+ flux in human H1 receptor-expressing cells . In vitro biochemical studies showed that Desloratadine had no effect on dopamine, monoamine oxidase, GABA, and other receptor and enzyme systems .

Cellular Effects

Desloratadine Impurity A, like Desloratadine, can influence cell function by blocking the H1 receptor . This action can suppress various allergic reactions, such as sneezing and rhinorrhoea . It also reduces symptoms of nasal congestion .

Molecular Mechanism

Desloratadine Impurity A exerts its effects at the molecular level primarily through H1 receptor antagonism . It binds to the H1 receptor with high affinity, inhibiting the function of H1 receptors more effectively than other antihistamines .

Temporal Effects in Laboratory Settings

Desloratadine, the parent compound, has been shown to have full 24-hour efficacy . This suggests that Desloratadine Impurity A may also have long-lasting effects.

Metabolic Pathways

Desloratadine Impurity A is likely involved in similar metabolic pathways as Desloratadine. Desloratadine is extensively metabolized in the liver to produce Desloratadine

Transport and Distribution

Desloratadine, the parent compound, is known to bind to the H1 receptor , suggesting that Desloratadine Impurity A may have a similar distribution.

Subcellular Localization

Given its similarity to Desloratadine, it may also bind to the H1 receptor, which is located on the cell membrane .

Méthodes De Préparation

The synthesis of Desloratadine Impurity A involves several steps. One method includes the reaction of desloratadine with lactose, sodium acid carbonate, and dimethylformamide (DMF) at 80°C. The reaction is monitored using high-performance liquid chromatography (HPLC) until the desired impurity is formed. The reaction mixture is then cooled, and the product is extracted using ethyl acetate and other solvents. The final product is obtained by crystallization and drying .

Analyse Des Réactions Chimiques

Desloratadine Impurity A undergoes various chemical reactions, including:

Oxidation: This reaction can be induced by oxidative stress conditions, leading to the formation of degradation products.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

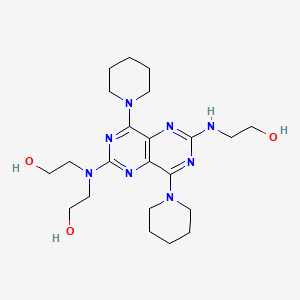

Desloratadine Impurity A is unique compared to other similar compounds due to its specific structure and formation pathway. Similar compounds include:

Desloratadine: The parent compound, used as an antihistamine.

Loratadine: The precursor to desloratadine, also used as an antihistamine.

11-Hydroxy Dihydro Loratadine: Another impurity related to desloratadine.

N-Methyl Desloratadine: A methylated derivative of desloratadine

These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.

Propriétés

Numéro CAS |

38092-95-4 |

|---|---|

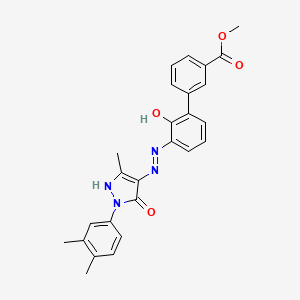

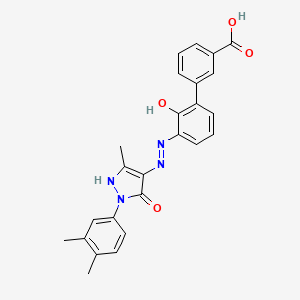

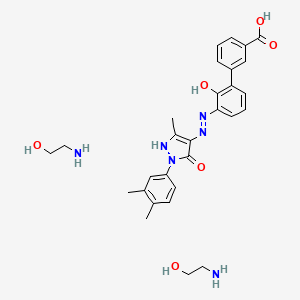

Formule moléculaire |

C19H20N2 |

Poids moléculaire |

276.38 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-Desmethyl Azatadine; 6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)